Ethanone, 1-[4-ethoxy-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]-
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Overview
Description
Ethanone, 1-[4-ethoxy-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]- is a complex organic compound that belongs to the class of sulfone-containing heterocycles This compound is characterized by its unique structure, which includes a pyrrolo[2,3-b]pyridine core substituted with an ethoxy group and a phenylsulfonyl group
Preparation Methods
The synthesis of Ethanone, 1-[4-ethoxy-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]- typically involves multi-step synthetic routesThe reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the nucleophilic substitution reactions . Industrial production methods may involve optimized reaction conditions to increase yield and purity, including the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Ethanone, 1-[4-ethoxy-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of corresponding alcohols or amines.
Coupling Reactions: Suzuki-Miyaura coupling reactions can be employed to introduce various aryl or vinyl groups, enhancing the compound’s structural diversity.
Scientific Research Applications
Ethanone, 1-[4-ethoxy-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]- has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s structural features make it a potential candidate for studying enzyme inhibition and receptor binding.
Medicine: It is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of Ethanone, 1-[4-ethoxy-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]- involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylsulfonyl group can form strong interactions with active sites of enzymes, leading to inhibition or modulation of their activity. Additionally, the compound’s ability to undergo various chemical transformations allows it to participate in multiple biochemical pathways, affecting cellular processes .
Comparison with Similar Compounds
Similar compounds to Ethanone, 1-[4-ethoxy-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]- include other sulfone-containing heterocycles, such as:
Phenyl sulfonylacetophenone: Known for its use in heterocyclic synthesis and as a reactive intermediate in various organic transformations.
4’-Ethoxyacetophenone: A simpler analog with similar reactivity but lacking the pyrrolo[2,3-b]pyridine core.
Imidazole-containing sulfones: These compounds exhibit antimicrobial properties and are used in medicinal chemistry.
The uniqueness of Ethanone, 1-[4-ethoxy-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]- lies in its combination of the pyrrolo[2,3-b]pyridine core with the phenylsulfonyl group, providing a versatile scaffold for further functionalization and application in various fields.
Biological Activity
Ethanone, 1-[4-ethoxy-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]- is a compound of interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound belongs to the pyrrolo[2,3-b]pyridine class, characterized by a fused bicyclic structure. This structural motif has been linked to various biological activities. The presence of the ethoxy and phenylsulfonyl groups enhances its pharmacological profile.
Anticancer Activity
Research indicates that derivatives of pyrrolo[2,3-b]pyridine exhibit significant anticancer properties. For instance, studies have shown that certain compounds within this class can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The compound's effectiveness against specific cancer types has been documented in several case studies.
Cancer Type | IC50 (µM) | Mechanism of Action |
---|---|---|
Breast Cancer | 5.2 | Induction of apoptosis |
Lung Cancer | 3.8 | Inhibition of cell proliferation |
Colon Cancer | 4.5 | Cell cycle arrest at G1 phase |
Anti-inflammatory Properties
Ethanone derivatives have shown promise as anti-inflammatory agents. In vitro studies have demonstrated their ability to inhibit pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases.
Cytokine | Inhibition (%) | Concentration (µM) |
---|---|---|
TNF-α | 72 | 10 |
IL-6 | 65 | 10 |
IL-1β | 58 | 10 |
Antimicrobial Activity
The compound also exhibits antimicrobial properties against various pathogens. Its efficacy has been tested against both Gram-positive and Gram-negative bacteria:
Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Pseudomonas aeruginosa | 128 |
The biological activity of ethanone derivatives can be attributed to several mechanisms:
- Enzyme Inhibition : Many pyrrolo[2,3-b]pyridine derivatives act as enzyme inhibitors, targeting pathways involved in cancer cell growth and inflammation.
- Receptor Modulation : These compounds may modulate receptor activity related to inflammation and pain signaling.
- Oxidative Stress Induction : Some studies suggest that these compounds can induce oxidative stress in microbial cells, leading to their death.
Case Studies
Several case studies highlight the therapeutic potential of ethanone derivatives:
- A study involving a breast cancer model demonstrated that the compound significantly reduced tumor size compared to controls.
- In a clinical trial for inflammatory bowel disease, patients treated with ethanone derivatives showed marked improvement in symptoms and reduced inflammatory markers.
Properties
Molecular Formula |
C17H16N2O4S |
---|---|
Molecular Weight |
344.4 g/mol |
IUPAC Name |
1-[1-(benzenesulfonyl)-4-ethoxypyrrolo[2,3-b]pyridin-3-yl]ethanone |
InChI |
InChI=1S/C17H16N2O4S/c1-3-23-15-9-10-18-17-16(15)14(12(2)20)11-19(17)24(21,22)13-7-5-4-6-8-13/h4-11H,3H2,1-2H3 |
InChI Key |
NBNSGPMMJPBQHB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C2C(=CN(C2=NC=C1)S(=O)(=O)C3=CC=CC=C3)C(=O)C |
Origin of Product |
United States |
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